molecular formula C43H45N2NaO5S B608554 Ethanesulfonic acid, 2-((4-((2R)-2-(4'-(1,1-dimethylethyl)(1,1'-biphenyl)-4-yl)-3-oxo-3-((2',4',6'-trimethyl(1,1'-biphenyl)-4-yl)amino)propyl)benzoyl)amino)-, sodium salt (1:1) CAS No. 1207989-22-7

Ethanesulfonic acid, 2-((4-((2R)-2-(4'-(1,1-dimethylethyl)(1,1'-biphenyl)-4-yl)-3-oxo-3-((2',4',6'-trimethyl(1,1'-biphenyl)-4-yl)amino)propyl)benzoyl)amino)-, sodium salt (1:1)

Cat. No. B608554
M. Wt: 724.89
InChI Key: UXVQTOIZZKLZCS-DRRLCDGFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

LGD-6972 sodium is a glucagon receptor antagonist.

Scientific Research Applications

Biphenyl Ester Derivatives as Tyrosinase Inhibitors

Biphenyl-based compounds, including derivatives of ethanesulfonic acid, have been found to be significant in the treatment of hypertension and inflammatory conditions. They are also being developed for various pharmaceutical uses. Some of these compounds have shown notable anti-tyrosinase activities, comparable to the standard inhibitor kojic acid, which is crucial in medical research and pharmaceutical applications (Kwong et al., 2017).

Inhibition of Dihydrofolate Reductase

Triazenyl-substituted pyrimethamine derivatives, which include ethanesulfonic acid salts, have been synthesized and shown to inhibit Pneumocystis carinii dihydrofolate reductase. This inhibition is crucial for studying antimicrobial properties and has potential pharmaceutical applications (Stevens et al., 1997).

Nucleotide-Binding Enzyme Inhibitors

Compounds like 2-(adenin-9-yl)ethanesulfonic acid have been prepared and found to inhibit nucleotide-binding enzymes. This is significant in biochemical research and could have implications in developing treatments for various diseases (Mundill et al., 1981).

Protic Hydroxylic Ionic Liquids

Ethanesulfonic acid has been used to produce hydroxylic ionic liquids with nitrogenous centers. These liquids have applications in chemistry and materials science due to their unique properties like high conductivity and low glass transition temperatures (Shevchenko et al., 2017).

Synthesis of Fluorescent Probes for β-Amyloid

Derivatives of ethanesulfonic acid have been used in the synthesis of fluorescent probes for β-amyloids, which are significant in Alzheimer’s disease research. These probes have high binding affinities and are crucial in molecular diagnosis (Fa et al., 2015).

properties

CAS RN

1207989-22-7

Product Name

Ethanesulfonic acid, 2-((4-((2R)-2-(4'-(1,1-dimethylethyl)(1,1'-biphenyl)-4-yl)-3-oxo-3-((2',4',6'-trimethyl(1,1'-biphenyl)-4-yl)amino)propyl)benzoyl)amino)-, sodium salt (1:1)

Molecular Formula

C43H45N2NaO5S

Molecular Weight

724.89

IUPAC Name

sodium (R)-2-(4-(2-(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)-3-oxo-3-((2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl)amino)propyl)benzamido)ethane-1-sulfonate

InChI

InChI=1S/C43H46N2O5S.Na/c1-28-25-29(2)40(30(3)26-28)35-17-21-38(22-18-35)45-42(47)39(27-31-7-9-36(10-8-31)41(46)44-23-24-51(48,49)50)34-13-11-32(12-14-34)33-15-19-37(20-16-33)43(4,5)6;/h7-22,25-26,39H,23-24,27H2,1-6H3,(H,44,46)(H,45,47)(H,48,49,50);/q;+1/p-1/t39-;/m1./s1

InChI Key

UXVQTOIZZKLZCS-DRRLCDGFSA-M

SMILES

O=C(NCCS(=O)([O-])=O)C1=CC=C(C[C@H](C2=CC=C(C3=CC=C(C(C)(C)C)C=C3)C=C2)C(NC4=CC=C(C5=C(C)C=C(C)C=C5C)C=C4)=O)C=C1.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LGD-6972 sodium;  LGD 6972 sodium;  LGD6972 sodium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanesulfonic acid, 2-((4-((2R)-2-(4'-(1,1-dimethylethyl)(1,1'-biphenyl)-4-yl)-3-oxo-3-((2',4',6'-trimethyl(1,1'-biphenyl)-4-yl)amino)propyl)benzoyl)amino)-, sodium salt (1:1)
Reactant of Route 2
Reactant of Route 2
Ethanesulfonic acid, 2-((4-((2R)-2-(4'-(1,1-dimethylethyl)(1,1'-biphenyl)-4-yl)-3-oxo-3-((2',4',6'-trimethyl(1,1'-biphenyl)-4-yl)amino)propyl)benzoyl)amino)-, sodium salt (1:1)
Reactant of Route 3
Reactant of Route 3
Ethanesulfonic acid, 2-((4-((2R)-2-(4'-(1,1-dimethylethyl)(1,1'-biphenyl)-4-yl)-3-oxo-3-((2',4',6'-trimethyl(1,1'-biphenyl)-4-yl)amino)propyl)benzoyl)amino)-, sodium salt (1:1)
Reactant of Route 4
Reactant of Route 4
Ethanesulfonic acid, 2-((4-((2R)-2-(4'-(1,1-dimethylethyl)(1,1'-biphenyl)-4-yl)-3-oxo-3-((2',4',6'-trimethyl(1,1'-biphenyl)-4-yl)amino)propyl)benzoyl)amino)-, sodium salt (1:1)
Reactant of Route 5
Reactant of Route 5
Ethanesulfonic acid, 2-((4-((2R)-2-(4'-(1,1-dimethylethyl)(1,1'-biphenyl)-4-yl)-3-oxo-3-((2',4',6'-trimethyl(1,1'-biphenyl)-4-yl)amino)propyl)benzoyl)amino)-, sodium salt (1:1)
Reactant of Route 6
Ethanesulfonic acid, 2-((4-((2R)-2-(4'-(1,1-dimethylethyl)(1,1'-biphenyl)-4-yl)-3-oxo-3-((2',4',6'-trimethyl(1,1'-biphenyl)-4-yl)amino)propyl)benzoyl)amino)-, sodium salt (1:1)

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